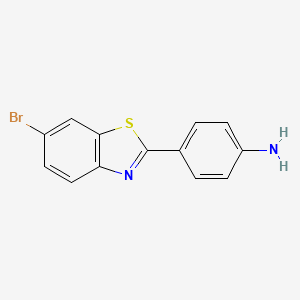

4-(6-Bromo-2-benzothiazolyl)benzenamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

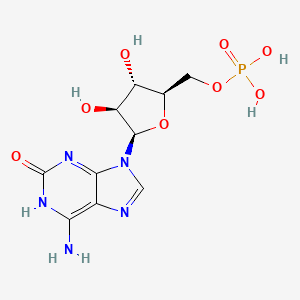

4-(6-Bromo-2-benzothiazolyl)benzenamine is a β-amyloid PET (positron emission tomography) tracer . It can be used in the diagnosis of neurological diseases, such as Alzheimer’s and Down’s syndrome .

Synthesis Analysis

The synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine involves a coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol . The product is then purified using an ethanol recrystallization method .Molecular Structure Analysis

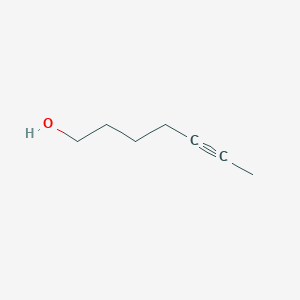

The molecular weight of 4-(6-Bromo-2-benzothiazolyl)benzenamine is 305.19 . Its formula is C13H9BrN2S . The SMILES representation is NC1=CC=C(C2=NC3=CC=C(Br)C=C3S2)C=C1 .Chemical Reactions Analysis

When 4-(6-Bromo-2-benzothiazolyl)benzenamine (compound 6l) is combined with ultraviolet A (UVA), it can induce caspase-3 activity, poly (ADP-ribose) polymerase cleavage, M30 positive CytoDeath staining, and subsequent apoptotic cell death . This treatment results in a decrease in mitochondrial membrane potential (ΔΨ mt), oxidative phosphorylation system (OXPHOS) subunits, and adenosine triphosphate (ATP) but an increase in mitochondrial DNA 4977-bp deletion via reactive oxygen species (ROS) generation .Physical And Chemical Properties Analysis

The physical appearance of 4-(6-Bromo-2-benzothiazolyl)benzenamine is a solid of light yellow to yellow color . It is stored at 4°C and protected from light . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month, with protection from light .Applications De Recherche Scientifique

Chemical Structure and Properties

“4-(6-Bromo-2-benzothiazolyl)benzenamine” is a chemical compound with the molecular formula C13H9BrN2S . It has a molecular weight of 305.19 . The structure of this compound includes a benzothiazole ring, which is a heterocyclic compound .

β-amyloid PET Tracer

One of the primary applications of “4-(6-Bromo-2-benzothiazolyl)benzenamine” is as a β-amyloid PET (positron emission tomography) tracer . PET tracers are used in medical imaging to visualize and measure biological processes in the body .

Neurological Disease Diagnosis

The compound’s use as a β-amyloid PET tracer makes it valuable in the diagnosis of neurological diseases, such as Alzheimer’s and Down’s syndrome . β-amyloid plaques are a hallmark of Alzheimer’s disease, and this compound can help visualize these plaques in the brain .

Cancer Treatment Research

Research has shown that “4-(6-Bromo-2-benzothiazolyl)benzenamine” combined with ultraviolet A (UVA) can induce apoptotic cell death . This suggests potential applications in cancer treatment, particularly for melanoma .

Mitochondrial Research

The compound has been used in research studying the effects on mitochondrial function . Treatment with “4-(6-Bromo-2-benzothiazolyl)benzenamine” plus UVA resulted in a decrease in mitochondrial membrane potential, oxidative phosphorylation system (OXPHOS) subunits, and adenosine triphosphate (ATP), but an increase in mitochondrial DNA 4977-bp deletion via reactive oxygen species (ROS) generation .

Photodynamic Therapy (PDT)

“4-(6-Bromo-2-benzothiazolyl)benzenamine” has been studied for its potential use in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds and light to destroy cancer cells . In a mouse model, “4-(6-Bromo-2-benzothiazolyl)benzenamine” plus UVA was shown to reduce murine melanoma size .

Mécanisme D'action

Target of Action

The primary target of 4-(6-Bromo-2-benzothiazolyl)benzenamine is β-amyloid . β-amyloid is a peptide that is crucial in the pathogenesis of Alzheimer’s disease and Down’s syndrome .

Mode of Action

4-(6-Bromo-2-benzothiazolyl)benzenamine acts as a PET (Positron Emission Tomography) tracer . It binds to β-amyloid, allowing for the visualization of β-amyloid plaques in the brain using PET imaging . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome .

Biochemical Pathways

It is known that the compound can induce caspase-3 activity, poly (adp-ribose) polymerase cleavage, m30 positive cytodeath staining, and subsequent apoptotic cell death when combined with ultraviolet a (uva) . This suggests that it may affect pathways related to apoptosis and cell death .

Pharmacokinetics

As a pet tracer, it is likely to be administered intravenously and distributed throughout the body, including the brain

Result of Action

The binding of 4-(6-Bromo-2-benzothiazolyl)benzenamine to β-amyloid allows for the visualization of β-amyloid plaques in the brain . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome . In addition, when combined with UVA, it can induce apoptotic cell death .

Action Environment

The action of 4-(6-Bromo-2-benzothiazolyl)benzenamine can be influenced by various environmental factors. For instance, its apoptotic effects are observed when it is combined with UVA . This suggests that light exposure may influence its action.

Orientations Futures

The future directions of 4-(6-Bromo-2-benzothiazolyl)benzenamine could involve its use in the treatment of melanoma . When combined with UVA, it has been shown to reduce murine melanoma size in a mouse model . Therefore, 4-(6-Bromo-2-benzothiazolyl)benzenamine-PDT may serve as a potential ancillary modality for the treatment of melanoma .

Propriétés

IUPAC Name |

4-(6-bromo-1,3-benzothiazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRXNJALRCBNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438347 |

Source

|

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Bromo-2-benzothiazolyl)benzenamine | |

CAS RN |

566169-97-9 |

Source

|

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)